molecular formula C12H14ClNO3 B1588892 (S)-methyl-3-acetamido-3-(4-chlorophenyl)-propanoate CAS No. 434957-75-2

(S)-methyl-3-acetamido-3-(4-chlorophenyl)-propanoate

Cat. No. B1588892
M. Wt: 255.7 g/mol
InChI Key: NRUURHSPHDCNCD-NSHDSACASA-N
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Description

“(S)-methyl-3-acetamido-3-(4-chlorophenyl)-propanoate” is a compound that contains an acetamido group (NHCOCH3), a methyl ester group (COOCH3), and a chlorophenyl group (C6H4Cl). The “(S)” indicates that it is the “S” (sinister, from Latin) enantiomer of the molecule, referring to its specific stereochemistry .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the acetamido and ester groups suggests that it would have regions of polarity, which could affect its interactions with other molecules .


Chemical Reactions Analysis

The compound contains several functional groups (acetamido, ester, and chlorophenyl) that could potentially undergo various chemical reactions. For example, the ester could be hydrolyzed under acidic or basic conditions to yield a carboxylic acid and an alcohol .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the polarity of its functional groups could affect its solubility in different solvents. The presence of the chlorophenyl group could potentially increase its stability .

Safety And Hazards

As with any chemical, handling “(S)-methyl-3-acetamido-3-(4-chlorophenyl)-propanoate” would require appropriate safety measures. This might include wearing protective clothing and eye protection, and ensuring adequate ventilation . The specific hazards would depend on various factors including its reactivity, toxicity, and the conditions under which it is used .

properties

IUPAC Name

methyl (3S)-3-acetamido-3-(4-chlorophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO3/c1-8(15)14-11(7-12(16)17-2)9-3-5-10(13)6-4-9/h3-6,11H,7H2,1-2H3,(H,14,15)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRUURHSPHDCNCD-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC(=O)OC)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC(=O)OC)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50464456
Record name Methyl (3S)-3-acetamido-3-(4-chlorophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50464456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-methyl-3-acetamido-3-(4-chlorophenyl)-propanoate

CAS RN

434957-75-2
Record name Methyl (3S)-3-acetamido-3-(4-chlorophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50464456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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